The synthesis of bisphenol A diacetate typically involves the acetylation of bisphenol A using acetic anhydride or acetyl chloride in the presence of a catalyst. The general reaction can be represented as:
The molecular structure of bisphenol A diacetate consists of a bisphenol A core with two acetate groups attached to the hydroxyl functionalities. The structural formula can be depicted as:
Bisphenol A diacetate can participate in various chemical reactions, primarily due to its ester functionalities:
The mechanism of action for bisphenol A diacetate primarily involves its role as a monomer in polymer synthesis. Upon exposure to heat or catalysts, it can undergo polymerization, leading to the formation of polycarbonate resins that exhibit desirable mechanical properties.
Bisphenol A diacetate finds numerous applications across various fields:
Bisphenol A diacetate (4,4′-(1-methylethylidene)bis[phenyl acetate], CAS 10192-62-8) is a diester derivative of bisphenol A (BPA). Its molecular formula is C~19~H~20~O~4~, with a molecular weight of 312.36 g/mol [3] [5]. The compound features two acetate groups (–OC(O)CH~3~) attached to the phenolic oxygen atoms of BPA, creating a symmetrical structure centered on the isopropylidene bridge [1] [7]. Key molecular properties include:
Solubility: Highly soluble in toluene, ethanol, ethyl acetate; insoluble in water [6]
Spectral Signatures:
Mass Spectrometry: m/z 312 [M]⁺ base peak [3]
Crystallography:Monoclinic crystal system (space group P2~1~/n) with a torsion angle of 91.5° between phenol rings, stabilized by van der Waals forces [7]. The acetate groups adopt a planar conformation orthogonal to the benzene rings.
Table 1: Molecular Properties of Bisphenol A Diacetate
Property | Value | Analytical Method |
---|---|---|
Empirical Formula | C~19~H~20~O~4~ | Elemental Analysis |
Molecular Weight | 312.36 g/mol | MS |
Melting Point | 91–94°C | DSC |
Characteristic FTIR Bands | 1755 cm⁻¹ (C=O), 1210 cm⁻¹ (C–O) | FTIR Spectroscopy |
SMILES | CC(=O)Oc1ccc(cc1)C(C)(C)c2ccc(OC(C)=O)cc2 | PubChem [1] |
Table 2: Spectral Assignments
Technique | Chemical Shift/Wavenumber | Assignment |
---|---|---|
¹H NMR (300 MHz) | 2.25 ppm | Methyl protons of acetate |
1.60 ppm | Isopropylidene methyls | |
7.00–7.10 ppm | Aromatic protons | |
¹³C NMR | 168.8 ppm | Carbonyl carbon |
148.5 ppm | ipso-C–O | |
FTIR | 1755 cm⁻¹ | C=O stretch |
Esterification of Bisphenol A
The primary industrial route involves direct acetylation of BPA with acetic anhydride:Reaction:(C~6~H~5~OH)~2~C(CH~3~)~2~ + 2 (CH~3~CO)~2~O → (CH~3~COOC~6~H~4~)~2~C(CH~3~)~2~ + 2 CH~3~COOH
Process conditions:
Excess acetic anhydride (1.5–2.0 equivalents) ensures complete diacetate formation, minimizing monoacetate byproducts. The crude product is purified via recrystallization from acetic acid/water mixtures [7].
Catalytic Methodologies
Ion-Exchange Resins:Promoted catalysts (e.g., mercapto-modified resins like Ostion KSC-1) enhance reaction rates by 7–10×. The catalyst comprises sulfonic acid groups partially neutralized with cysteamine [2].
Continuous Flow Systems:Fixed-bed reactors with temperature control (60–100°C) enable hourly space velocities of 2–5 h⁻¹. Solvent-free operation reduces downstream separation costs [9].
Innovative Synthetic Approaches
BPA diacetate recovery: Crystallization at 15°C yields 99.8% purity [4]
Melt-Phase Interchange:Alkylene diphenyl dicarbonates react with BPA diacetate under argon at 250°C, eliminating phenyl acetate:Reaction:(CH~3~COO)~2~BPA + PhOCO~2~R~2~ → [BPA−OCO~2~R~2~]~n~ + n CH~3~COOPh
Table 3: Industrial Production Methods Comparison
Method | Catalyst | Temperature | Yield | Purity | Key Advantage |
---|---|---|---|---|---|
Acetic Anhydride Esterification | H~2~SO~4~ | 80–120°C | >95% | 98% | Simplicity, high yield |
Ion-Exchange Catalysis | Mercapto-promoted resin | 60–90°C | 97% | 99% | Continuous operation |
Polycarbonate Methanolysis | NaOH | 60°C | 85% | 99.8% | Waste valorization |
Melt Interchange | None (thermal) | 250°C | 75–80% | 90% | Coproduces polycarbonates |
Table 4: Purification Metrics
Impurity | Precrystallization Level | Postcrystallization Level | Removal Method |
---|---|---|---|
Ortho-para BPA isomer | 1–3% | <0.1% | Solvent washing [9] |
Phenol | 0.5% | <50 ppm | Vacuum distillation |
Acetic acid | 2% | <100 ppm | Water extraction |
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